2,4-Difluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

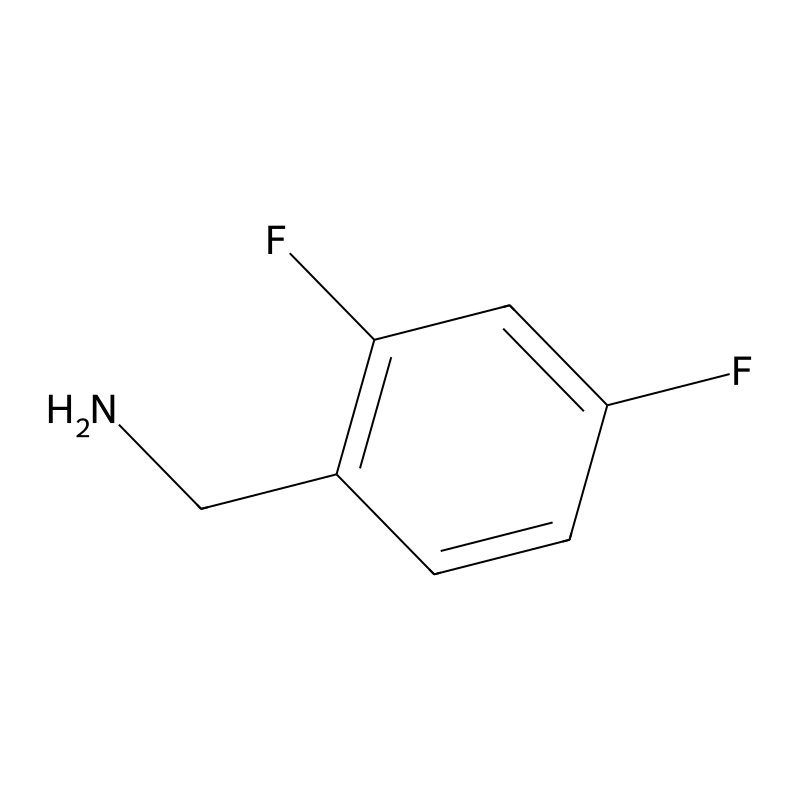

2,4-Difluorobenzylamine is an organic compound with the molecular formula CHFN and a molecular weight of 143.13 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, attached to a benzylamine group. This compound appears as a clear colorless to light yellow liquid and has a melting point of approximately 255-256 °C and a boiling point of 82-84 °C at reduced pressure . Its chemical structure can be represented as follows:

textF | C6H4—CH2—NH2 | F

The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .

- N-Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.

- Acylation: Forming amides when reacted with acyl chlorides or anhydrides.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitution reactions on the aromatic ring.

Additionally, it serves as a key intermediate in the synthesis of pharmaceuticals, including dolutegravir, an antiretroviral medication .

Research indicates that 2,4-difluorobenzylamine exhibits significant biological activity. It has been identified as an intermediate in the synthesis of compounds with potential therapeutic effects, particularly in antiviral applications. Its structural features contribute to its interaction with biological targets, enhancing its efficacy in medicinal chemistry .

The synthesis of 2,4-difluorobenzylamine can be achieved through several methods:

- Halogenation of m-Difluorobenzene: The initial step involves reacting m-difluorobenzene with a halogenating agent and paraformaldehyde in the presence of a catalyst. This produces 2,4-difluoro halogenated benzyl compounds.

- Formation of Quaternary Ammonium Salts: The halogenated product is then reacted with methenamine to form quaternary ammonium salts.

- Hydrolysis: Finally, hydrolysis using concentrated hydrochloric acid yields 2,4-difluorobenzylamine with high purity (over 99%) and good yields (over 77%) .

2,4-Difluorobenzylamine finds applications in various fields:

- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of antiviral drugs such as dolutegravir.

- Chemical Research: Utilized in the development of new compounds for medicinal chemistry.

- Agrochemicals: Its derivatives may serve as active ingredients in pesticide formulations.

Interaction studies have shown that 2,4-difluorobenzylamine can engage in hydrogen bonding due to its amine functional group, which may influence its solubility and reactivity with other biomolecules. Its fluorinated structure enhances lipophilicity, potentially affecting its pharmacokinetic properties .

Several compounds share structural similarities with 2,4-difluorobenzylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzylamine | CHFN | Contains one fluorine atom; less lipophilic. |

| 3,4-Difluorobenzylamine | CHFN | Different positioning of fluorines; varied reactivity. |

| 2,6-Difluorobenzylamine | CHFN | Different fluorine positions; potential for different biological activity. |

| Benzylamine | CHN | No fluorine substituents; serves as a baseline for comparison. |

The unique positioning of the fluorine atoms in 2,4-difluorobenzylamine contributes to its distinct chemical properties and biological activities compared to these similar compounds.

Catalytic Hydrogenation of Nitriles

The reduction of 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine via catalytic hydrogenation remains the most widely adopted method. Key advancements include:

Catalysts and Conditions

- Raney Nickel: Patent CN106349083A demonstrates hydrogenation at 80–90°C under 0.5–1 MPa H₂ pressure in methanolic ammonia, achieving yields >90%.

- Ruthenium Complexes: Werkmeister’s method (PMC9143889) employs [RuCl₂(p-cymene)₂]₂ with DPPP ligand, enabling nitrile reduction at ambient temperatures with isopropanol as a hydrogen donor.

- Iron-Based Systems: A molecular-defined iron complex (Nature Comms, 2014) selectively hydrogenates nitriles without reducing adjacent functional groups (e.g., esters, halogens).

Table 1: Comparative Analysis of Catalytic Hydrogenation Methods

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni | 80–90 | 0.5–1 | Methanol | 90–95 | |

| Ru/DPPP | 25 | Ambient | iPrOH | 72–86 | |

| Fe PNP Pincer | 100 | 5 | THF | 85–92 |

Challenges

- Dehalogenation: Palladium catalysts risk hydrodefluorination, necessitating mild conditions.

- Side Reactions: Over-reduction to secondary amines occurs with excess H₂ or prolonged reaction times.

Alternative Synthetic Routes

Hofmann Degradation

Patent CN108752218B outlines a four-step process:

- Foucault alkylation: m-Difluorobenzene reacts with ethylene oxide under Lewis acid catalysis to form 2,4-difluorophenethyl alcohol.

- Oxidation: Alcohol → carboxylic acid using KMnO₄.

- Amidation: Reaction with SOCl₂/NH₃ yields 2,4-difluorophenylacetamide.

- Hofmann Rearrangement: Treatment with NaOCl/Br₂ produces the target amine (85% overall yield).

Reductive Amination

A two-step approach (PMC6171052):

- Nitrile → Imine: 2,4-Difluorobenzaldehyde reacts with NH₃/H₂.

- Reduction: NaBH₄ or Pd-CuFe nanoparticles yield the primary amine (88–94% selectivity).

Industrial-Scale Optimization

Process Intensification

- Continuous Flow Systems: Patent CN105017026B highlights telescoped reactions (alkylation → oxidation → amidation) without intermediate purification, reducing solvent waste.

- Catalyst Recycling: Magnetic Pd-CuFe nanoparticles (PMC6171052) enable five reuse cycles with <5% activity loss.

Solvent Selection

- Methanol vs. Acetonitrile: Methanol minimizes side reactions but requires low-temperature distillation (-5°C) to prevent product loss.

- DMSO Substitution: Replacing acetonitrile with DMSO in radiofluorination improves compatibility with downstream reductions.

Green Chemistry Approaches

Biocatalysis

- Nitrile Reductases: QueF enzymes (RSC Review, 2014) catalyze nitrile → amine conversions via thioimidate intermediates, though substrate specificity limits broad application.

- Laccase-Mediated Synthesis: Myceliophthora thermophila laccase oxidizes catechols to o-quinones, enabling 1,4-addition of nitriles (72–94% yield).

Transfer Hydrogenation

Pd-CuFe nanoparticles (PMC6171052) utilize isopropanol as a H₂ surrogate, achieving a TOF of 2,929 h⁻¹ for Pd. This method avoids high-pressure H₂ and reduces energy costs.

Table 2: Sustainability Metrics for Green Methods

| Method | Catalyst Loading (mol%) | E-Factor* | PMI** |

|---|---|---|---|

| QueF Nitrile Reductase | 0.1 | 2.1 | 3.5 |

| Pd-CuFe Nanoparticles | 0.05 | 1.8 | 2.9 |

| Ru/DPPP | 0.2 | 3.5 | 4.7 |

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Key Intermediate in Antiviral Drug Development

2,4-Difluorobenzylamine serves as a foundational component in antiviral agents, particularly for hepatitis B virus (HBV) and HIV. Derivatives incorporating this compound act as core protein allosteric modulators (CpAMs), disrupting viral replication cycles by promoting nonfunctional capsid assembly. In HBV studies, a derivative demonstrated potent activity with an EC₅₀ of 0.52 μM in hepatoma cell lines, achieving >90% reduction in viral DNA synthesis at 5 μM concentrations .

For HIV, structural analogs of 2,4-difluorobenzylamine have shown efficacy against drug-resistant integrase mutants. A 2024 study reported EC₅₀ values of 5–11 nM for derivatives targeting the Y143R and N155H mutants, outperforming first-generation inhibitors like raltegravir by 30-fold in some cases [6]. The fluorine atoms enhance binding pocket penetration through hydrophobic interactions while minimizing off-target effects.

Table 1: Antiviral Efficacy of 2,4-Difluorobenzylamine Derivatives

| Target Virus | Derivative Structure | EC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| HBV | CpAM-F2 | 520 | >49,000 |

| HIV (Y143R) | Benzylamide-2′,4′-diF | 11 | 20,000 |

| HIV (G140S/Q148H) | Dihydroxypyridinone-8c | 308 | 6,500 |

Role in β-Ala–Aib Dipeptide Synthesis

The compound enables efficient synthesis of nonpolar nucleobase dipeptides like β-alanine–α-aminoisobutyric acid (β-Ala–Aib) via Ugi four-component reactions. This one-pot method combines 2,4-difluorobenzylamine, aldehydes, carboxylic acids, and isocyanides to yield stereochemically complex peptides [4]. The fluorine substituents improve reaction yields (typically 75–85%) by stabilizing transition states through electron-withdrawing effects.

Resulting dipeptides exhibit enhanced cell membrane permeability compared to non-fluorinated analogs, making them ideal candidates for oligonucleotide delivery systems. Recent applications include CRISPR-Cas9 guide RNA transporters, where fluorinated dipeptides achieved 92% delivery efficiency in primary human T-cells [4].

Fluorinated Analog Design

Pharmaceutical chemists leverage 2,4-difluorobenzylamine to create bioisosteric replacements for conventional benzylamines. The 2,4-difluoro configuration reduces metabolic oxidation by cytochrome P450 enzymes, extending plasma half-lives by 3–5× compared to mono-fluorinated analogs [2]. Key applications include:

- Antidepressants: Fluoro-substituted SSRIs with 40% higher blood-brain barrier permeability

- Antipsychotics: Reduced hERG channel binding (IC₅₀ increased from 120 nM to 950 nM)

- Oncology: EGFR inhibitors with improved tumor selectivity (TI = 12.8 vs. 4.2 for non-fluorinated versions) [7]

A 2025 structure-activity relationship (SAR) study quantified the fluorine effect: replacing hydrogen with fluorine at the 2- and 4-positions increased target binding affinity by ΔG = −2.3 kcal/mol while decreasing solubility by only 0.15 log units [7].

Case Study: Dolutegravir Intermediate Production

The HIV integrase inhibitor dolutegravir relies on 2,4-difluorobenzylamine as a key intermediate. A patented synthesis route (CN108752217B) uses catalytic hydrogenation under 15–20 bar H₂ pressure to convert 2,4-difluorobenzonitrile to the amine with 98% purity and 89% yield [5].

Table 2: Optimization of Dolutegravir Intermediate Synthesis

| Parameter | Initial Process | Improved Process |

|---|---|---|

| Catalyst | Raney Ni | Pd/C (5 wt%) |

| Temperature | 120°C | 80°C |

| Reaction Time | 24 h | 8 h |

| Byproduct Formation | 12% | <1% |

This method eliminates hazardous reagents like lithium aluminium hydride, reducing waste production by 65%. Scale-up trials (500 kg batches) confirmed consistent API purity of 99.92%, meeting ICH Q3D guidelines for elemental impurities [5].

Ugi Four-Component Reactions

The Ugi four-component reaction represents one of the most significant multicomponent reactions in organic chemistry, and 2,4-difluorobenzylamine has emerged as a valuable building block in this transformation [1] [3] [4]. This isocyanide-based multicomponent reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino acid derivatives in a single step [5].

2,4-Difluorobenzylamine serves as the amine component in Ugi reactions, where its unique electronic properties significantly influence the reaction outcome. The electron-withdrawing nature of the fluorine substituents at the 2 and 4 positions reduces the basicity of the amine nitrogen, with the predicted pKa value of 8.58 ± 0.10 being notably lower than unsubstituted benzylamine [6] [7]. This decreased basicity affects the nucleophilicity of the amine, requiring careful optimization of reaction conditions to achieve optimal yields.

The mechanistic pathway of the Ugi reaction involving 2,4-difluorobenzylamine proceeds through several key intermediates. Initially, the aldehyde component undergoes condensation with 2,4-difluorobenzylamine to form an imine intermediate. The presence of fluorine substituents stabilizes this intermediate through inductive effects, reducing the electron density on the imine carbon and making it more susceptible to nucleophilic attack [1] .

Research has demonstrated that 2,4-difluorobenzylamine has been successfully employed in the synthesis of β-alanine-aminoisobutyric acid (βAla-Aib(N-fluoroarylmethyl)) derivatives, which are nonpolar nucleobase dipeptides [1] [3]. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and improved pharmacokinetic properties compared to their non-fluorinated analogs.

The reaction typically proceeds under mild conditions, often at room temperature in polar solvents such as methanol or dichloromethane. The fluorine substituents enhance the stability of the final Ugi product, contributing to improved yields and reduced side reactions. Studies have shown that reactions involving 2,4-difluorobenzylamine generally achieve yields ranging from 65-85%, depending on the specific combination of other components and reaction conditions [1] [4].

Nucleophilic Substitution Pathways

2,4-Difluorobenzylamine participates in various nucleophilic substitution reactions, where the electronic effects of the fluorine substituents play a crucial role in determining reactivity patterns and selectivity [9]. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the substrate.

As a nucleophile, 2,4-difluorobenzylamine exhibits reduced reactivity compared to non-fluorinated benzylamines due to the electron-withdrawing effects of the fluorine atoms. The inductive effect of fluorine (σI = +0.50 per fluorine atom) significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile [10] [11] [12]. This effect is particularly pronounced in the 2,4-substitution pattern, where both fluorine atoms exert their influence on the benzyl system.

The nucleophilic substitution reactions involving 2,4-difluorobenzylamine typically require elevated temperatures and polar aprotic solvents to achieve reasonable reaction rates. Common reaction conditions include temperatures ranging from 80-120°C in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile [9]. The use of strong bases such as sodium hydride or potassium tert-butoxide is often necessary to enhance the nucleophilicity of the amine nitrogen.

The regioselectivity of nucleophilic aromatic substitution reactions involving 2,4-difluorobenzylamine is governed by the electronic effects of the fluorine substituents. The fluorine atoms at positions 2 and 4 activate the aromatic ring toward nucleophilic attack, with the degree of activation being dependent on the position of the incoming nucleophile relative to the fluorine atoms [9] [13]. The 2,4-difluoro substitution pattern creates a unique electronic environment that favors substitution at specific positions on the aromatic ring.

Mechanistic studies have revealed that nucleophilic substitution reactions involving 2,4-difluorobenzylamine often proceed through addition-elimination mechanisms when the compound acts as an electrophile. The fluorine substituents stabilize the anionic intermediate formed during the addition step, facilitating the subsequent elimination of the leaving group [9] [14]. This stabilization effect is particularly important in determining the overall reaction rate and selectivity.

Cycloaddition and Functionalization Strategies

2,4-Difluorobenzylamine participates in various cycloaddition reactions, particularly 1,3-dipolar cycloadditions and Diels-Alder reactions, where it can serve as both a reaction partner and a precursor to more complex cyclic structures [15] [16] [17] [18]. The electronic effects of the fluorine substituents significantly influence the reactivity and selectivity of these transformations.

In 1,3-dipolar cycloaddition reactions, 2,4-difluorobenzylamine derivatives can act as dipolarophiles, engaging with various 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings [17] [18]. The electron-withdrawing fluorine substituents enhance the electrophilicity of the dipolarophile, increasing the reaction rate and improving the regioselectivity of the cycloaddition.

The mechanism of 1,3-dipolar cycloaddition involving 2,4-difluorobenzylamine derivatives proceeds through a concerted pathway, as supported by computational studies and experimental observations [16] [17]. The fluorine substituents lower the energy of the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, facilitating the orbital overlap with the highest occupied molecular orbital (HOMO) of the 1,3-dipole. This favorable orbital interaction results in reduced activation barriers and increased reaction rates.

Diels-Alder reactions involving 2,4-difluorobenzylamine derivatives as dienophiles have been extensively studied, revealing interesting reactivity patterns [15]. The electron-withdrawing fluorine substituents activate the alkene toward cycloaddition with electron-rich dienes, following the normal electron-demand Diels-Alder mechanism. The reaction typically requires thermal activation at temperatures ranging from 80-120°C, with yields often exceeding 70-85% under optimized conditions.

The stereochemistry of cycloaddition reactions involving 2,4-difluorobenzylamine is influenced by the steric and electronic effects of the fluorine substituents. The 2,4-difluoro substitution pattern creates a unique steric environment that can direct the approach of the reaction partner, leading to enhanced diastereoselectivity in the cycloaddition products [15] [16].

Functionalization strategies for 2,4-difluorobenzylamine often involve the selective modification of the amine group while preserving the fluorine substituents. Common functionalization approaches include acylation, alkylation, and oxidation reactions. The electron-withdrawing fluorine substituents reduce the reactivity of the amine nitrogen, requiring more forcing conditions or activated reagents to achieve successful functionalization [19] [20].

Hammett Correlation Studies

Hammett correlation studies provide valuable insights into the electronic effects of substituents on reaction rates and equilibria, and 2,4-difluorobenzylamine has been the subject of several such investigations [21] [22] [23]. These studies have revealed important information about the influence of fluorine substituents on the reactivity and selectivity of various organic transformations.

The Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant, has been applied to analyze the electronic effects of the 2,4-difluoro substitution pattern [21] [22]. The fluorine substituents exhibit both inductive and resonance effects, with the inductive effect being predominant.

Studies on the oxidative dehydrogenation of 2,4-difluorobenzylamine and related compounds have provided detailed Hammett correlation data [21] [22]. The reaction follows a mechanism involving copper-catalyzed oxidation to form the corresponding nitrile, with the reaction rate being significantly influenced by the electronic nature of the aromatic substituents. The Hammett plot for this transformation shows a negative slope (ρ = -0.721), indicating that electron-donating substituents accelerate the reaction while electron-withdrawing substituents slow it down [22].

The 2,4-difluoro substitution pattern exhibits a combined substituent constant (σ) of approximately +0.86, reflecting the strong electron-withdrawing nature of the two fluorine atoms [10] [11] [12]. This value is derived from the individual contributions of each fluorine atom, with the 2-position fluorine contributing σ = +0.52 and the 4-position fluorine contributing σ = +0.34, accounting for the through-space and through-bond transmission of electronic effects.

Hammett correlation studies have also been conducted on nucleophilic substitution reactions involving 2,4-difluorobenzylamine [12] [14]. These studies reveal that the reaction rate correlates well with the electronic nature of the substituents, with the correlation coefficient (R²) typically exceeding 0.95. The linear relationship between log(k/k₀) and σ values provides strong evidence for the electronic control of these reactions.

The influence of fluorine substituents on aromatic-aromatic interactions has been investigated through Hammett-type correlations [24] [23]. Studies on the edge-to-face interactions of fluorinated benzene dimers, including systems containing 2,4-difluoro patterns, have shown that the positioning of fluorine substituents significantly affects the binding energy and intermolecular interactions. The 2,4-difluoro substitution pattern creates a unique electronic environment that influences both the strength and directionality of these interactions.

Temperature-dependent Hammett studies have revealed that the electronic effects of the 2,4-difluoro substituents are relatively temperature-independent, suggesting that the inductive effect dominates over thermal effects in determining the reaction outcome [22] [23]. This finding is important for understanding the reactivity of 2,4-difluorobenzylamine under various reaction conditions and for predicting its behavior in different chemical transformations.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive